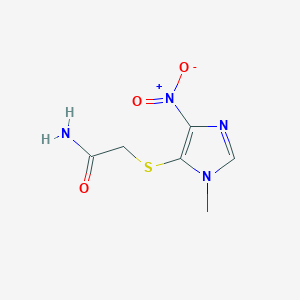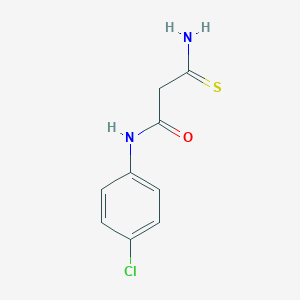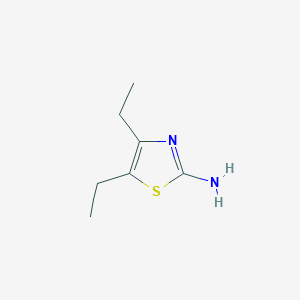
2-Thiazolamine, 4,5-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolamine, 4,5-diethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-Thiazolamine, 4,5-diethyl- is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
2-Thiazolamine, 4,5-diethyl- has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory disorders. It has also been found to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, it has been found to have anti-tumor properties, making it a potential treatment option for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its low toxicity. It has been found to have minimal side effects, making it a safe option for researchers to use. Additionally, it is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers.
One of the limitations of using 2-Thiazolamine, 4,5-diethyl- in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific cellular processes.
Direcciones Futuras
There are many potential future directions for research on 2-Thiazolamine, 4,5-diethyl-. One area of research could focus on identifying the specific cellular processes that are targeted by the compound. This could help researchers design experiments that are more targeted and effective.
Another area of research could focus on developing new methods for synthesizing the compound. This could help improve the yield and purity of the product, making it more cost-effective for researchers to use.
Finally, research could focus on identifying new applications for 2-Thiazolamine, 4,5-diethyl-. For example, it could be used in the development of new treatments for various inflammatory disorders or neurological disorders. It could also be used in the development of new cancer treatments.
Aplicaciones Científicas De Investigación
2-Thiazolamine, 4,5-diethyl- has been used in a variety of scientific research applications. It has been found to have antimicrobial properties and has been used to study the effects of various microorganisms on human health. It has also been used in cancer research, where it has been found to have anti-proliferative effects on cancer cells. Additionally, it has been used in the study of neurological disorders, where it has been found to have neuroprotective effects.
Propiedades
Número CAS |
105955-86-0 |
|---|---|
Nombre del producto |
2-Thiazolamine, 4,5-diethyl- |
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
4,5-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-3-5-6(4-2)10-7(8)9-5/h3-4H2,1-2H3,(H2,8,9) |
Clave InChI |
JYHVHVQRSULLBJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)N)CC |
SMILES canónico |
CCC1=C(SC(=N1)N)CC |
Sinónimos |
2-Thiazolamine, 4,5-diethyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
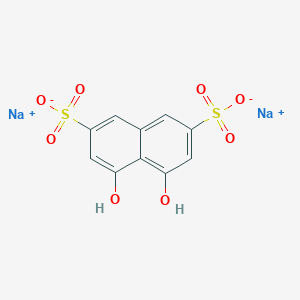
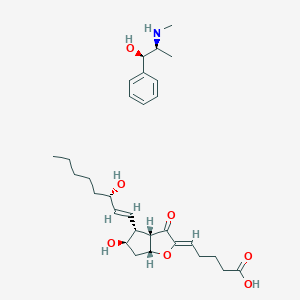
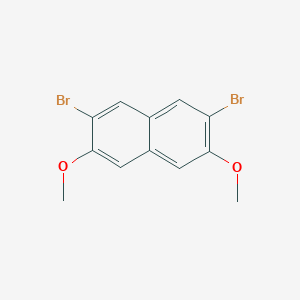
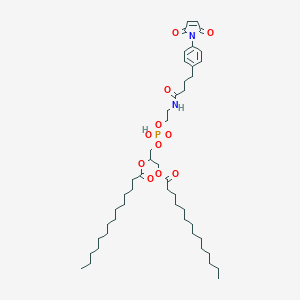


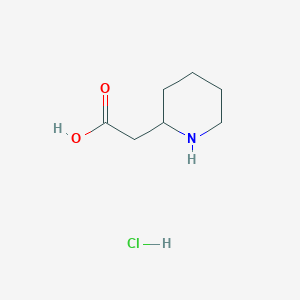
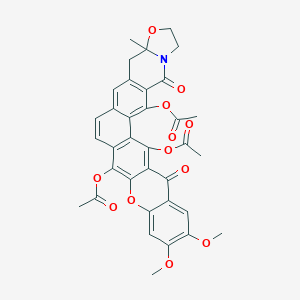
![Formamide, [14C]](/img/structure/B8465.png)
